molecular formula C12H13F2N3O B2927659 2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1708780-66-8

2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol

Cat. No.: B2927659
CAS No.: 1708780-66-8
M. Wt: 253.253
InChI Key: QXRJOUDVCSYPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a synthetic organic compound designed for research and development applications. It features a 1,2,3-triazole ring linked to a 2,4-difluorophenyl group and a tertiary alcohol, a structural motif of significant interest in medicinal chemistry. Similar triazole-containing scaffolds are extensively investigated for their potential biological activity, particularly as inhibitors of fungal cytochrome P450 enzymes, such as 14α-lanosterol demethylase (CYP51) . Inhibition of this enzyme disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making analogous compounds a primary focus in the development of new antifungal agents . This compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material with appropriate safety precautions and in compliance with all local and national regulations.

Properties

IUPAC Name

2-[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O/c1-12(2,18)11-7-17(16-15-11)6-8-3-4-9(13)5-10(8)14/h3-5,7,18H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRJOUDVCSYPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a member of the triazole family, which has garnered attention due to its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H11F2N3O
  • Molecular Weight : 251.23 g/mol
  • CAS Number : 127000-90-2
  • SMILES Notation : C[C@@H]1O[C@@]1(Cn2cncn2)c3ccc(F)cc3F

The biological activity of this compound is primarily attributed to its interaction with fungal enzymes and pathways. It acts as an inhibitor of lanosterol 14α-demethylase , an enzyme crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts fungal cell membrane integrity, leading to cell death.

Antifungal Activity

Recent studies have demonstrated the compound's efficacy against various fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.31 μg/mL
Cryptococcus neoformans19.7 mg/kg
Aspergillus fumigatus39.8 mg/kg

In vivo studies showed that administering this compound at doses of 50 mg/kg resulted in significant survival rates in mice infected with C. albicans, indicating its potential as a therapeutic agent for systemic fungal infections.

Case Study 1: Efficacy Against C. albicans

A study evaluated the efficacy of the compound in a murine model infected with C. albicans. The results indicated that treatment with 50 mg/kg significantly increased survival rates compared to controls. The compound exhibited a two-fold higher activity than standard treatments like fluconazole.

Case Study 2: Toxicity Profile

The toxicity profile was assessed using primate models at varying doses (1, 3, 10, and 30 mg/kg/day). The racemic mixture was found to be safe at lower doses (up to 10 mg/kg), while toxic effects were observed at higher doses (30 mg/kg), primarily associated with the (+) enantiomer.

Additional Biological Activities

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Antifungal Activity
Compound Name Core Structure Triazole Type Substituents Antifungal Activity (MIC80, µg/mL) Key References
Target Compound Propan-2-ol 1,2,3-triazole 1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl Not reported
Fluconazole Propan-2-ol 1,2,4-triazole 1,3-Bis(1H-1,2,4-triazol-1-yl) 0.5–2.0 (Candida spp.)
Iodiconazole Propan-2-ol 1,2,4-triazole 1-[(4-Iodobenzyl)(methyl)amino], 3-(1H-1,2,4-triazol-1-yl) Broad-spectrum activity
Fluconazole Impurity B (Related Compound A) Propan-2-ol 1,2,4-triazole 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl, 1,3-bis(1H-1,2,4-triazol-1-yl) Reduced activity vs. fluconazole
Compound 4h () Propan-2-ol 1,2,3-triazole 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,3-triazol-4-yl High efficacy vs. C. gloeosporioides

Key Observations :

  • Substituent Effects : Halogenated aryl groups (e.g., 2,4-difluorophenyl) enhance antifungal activity by improving lipophilicity and target affinity. Iodiconazole’s 4-iodobenzyl group further broadens activity .

Antifungal Mechanisms and Resistance

  • CYP51 Binding: Fluconazole and its analogs inhibit fungal lanosterol 14α-demethylase (CYP51). Molecular docking studies () suggest that 1,2,3-triazole derivatives may form distinct hydrogen bonds with the enzyme’s active site compared to 1,2,4-triazoles .
  • Resistance Profile : Fluorinated analogs (e.g., target compound) may overcome resistance mechanisms (e.g., ERG11 mutations) due to enhanced binding or reduced efflux .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Solubility (Water) LogP Crystal Structure Features
Target Compound 306.27 (calc.) Low (similar to fluconazole) ~1.5 Strong O–H···N hydrogen bonds; π-π stacking
Fluconazole 306.27 Freely soluble in methanol 0.5 Polymorphic forms; hygroscopic
Iodiconazole 502.23 Soluble in acetone ~2.8 Iodine atom contributes to π interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.